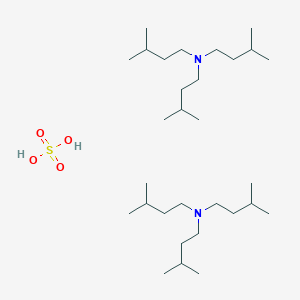
3-methyl-N,N-bis(3-methylbutyl)butan-1-amine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N,N-bis(3-methylbutyl)butan-1-amine;sulfuric acid is a chemical compound with the molecular formula C15H33N. It is also known by other names such as Triisopentylamine, Tri(3-methylbutyl)amine, Triisoamylamine, and Tris(3-methylbutyl)amine . This compound is characterized by its unique structure, which includes multiple methyl groups and a butan-1-amine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N,N-bis(3-methylbutyl)butan-1-amine typically involves the reaction of 3-methylbutan-1-amine with 3-methylbutyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, reducing the need for batch processing .
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-N,N-bis(3-methylbutyl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halides and other nucleophiles are used in the presence of bases like sodium hydroxide or potassium hydroxide.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amines, and substituted amine derivatives .
Aplicaciones Científicas De Investigación
3-methyl-N,N-bis(3-methylbutyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 3-methyl-N,N-bis(3-methylbutyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Triisopentylamine
- Tri(3-methylbutyl)amine
- Triisoamylamine
- Tris(3-methylbutyl)amine
Uniqueness
3-methyl-N,N-bis(3-methylbutyl)butan-1-amine is unique due to its specific structure, which includes multiple methyl groups and a butan-1-amine backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
172871-63-5 |
|---|---|
Fórmula molecular |
C30H68N2O4S |
Peso molecular |
552.9 g/mol |
Nombre IUPAC |
3-methyl-N,N-bis(3-methylbutyl)butan-1-amine;sulfuric acid |
InChI |
InChI=1S/2C15H33N.H2O4S/c2*1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6;1-5(2,3)4/h2*13-15H,7-12H2,1-6H3;(H2,1,2,3,4) |
Clave InChI |
RVDVFHSOXIZJRC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN(CCC(C)C)CCC(C)C.CC(C)CCN(CCC(C)C)CCC(C)C.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



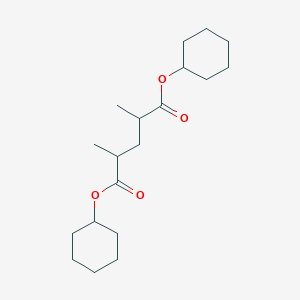
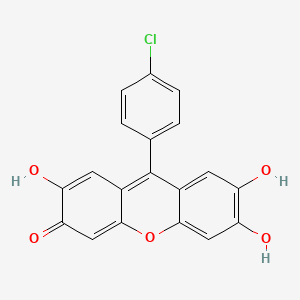

![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)
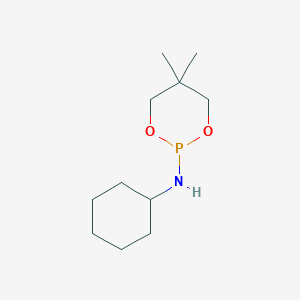
![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)
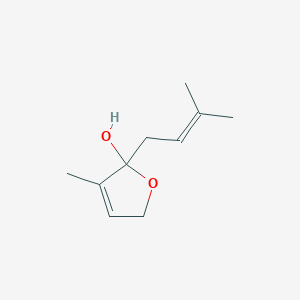
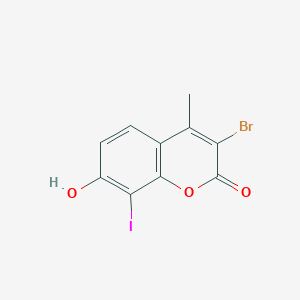
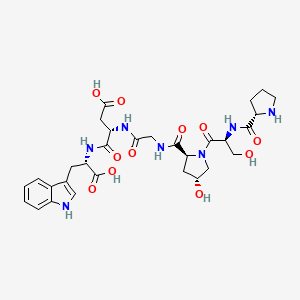

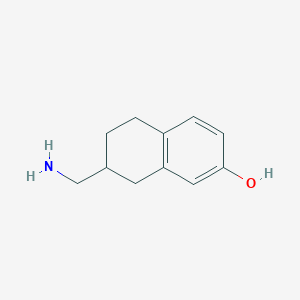
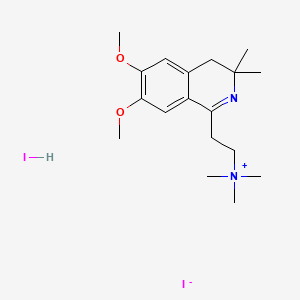
![4-[2-(4-Ethoxyphenyl)ethyl]-2,4',6-trifluoro-1,1'-biphenyl](/img/structure/B14266656.png)
